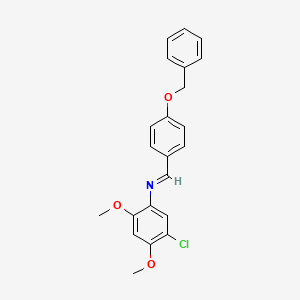
N-(4-Benzyloxybenzylidene)-5-chloro-2,4-dimethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Benzyloxybenzylidene)-5-chloro-2,4-dimethoxyaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of an amine with an aldehyde or ketone This compound is characterized by its unique structure, which includes a benzyloxy group, a benzylidene moiety, and a chloro-substituted aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzyloxybenzylidene)-5-chloro-2,4-dimethoxyaniline typically involves the condensation reaction between 4-benzyloxybenzaldehyde and 5-chloro-2,4-dimethoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
N-(4-Benzyloxybenzylidene)-5-chloro-2,4-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
科学的研究の応用
N-(4-Benzyloxybenzylidene)-5-chloro-2,4-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(4-Benzyloxybenzylidene)-5-chloro-2,4-dimethoxyaniline is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- N-(4-Benzyloxybenzylidene)-4-chloroaniline
- N-(4-Benzyloxybenzylidene)-4-hydroxyaniline
- N-(4-Benzyloxybenzylidene)-4-methyl-3-nitroaniline
- 4-Benzyloxybenzylidene 4-Fluoroaniline
Uniqueness
N-(4-Benzyloxybenzylidene)-5-chloro-2,4-dimethoxyaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
70627-40-6 |
|---|---|
分子式 |
C22H20ClNO3 |
分子量 |
381.8 g/mol |
IUPAC名 |
N-(5-chloro-2,4-dimethoxyphenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C22H20ClNO3/c1-25-21-13-22(26-2)20(12-19(21)23)24-14-16-8-10-18(11-9-16)27-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 |
InChIキー |
MEXKJXDLOBVPHX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1N=CC2=CC=C(C=C2)OCC3=CC=CC=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one](/img/structure/B11951847.png)
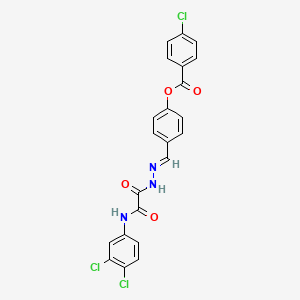
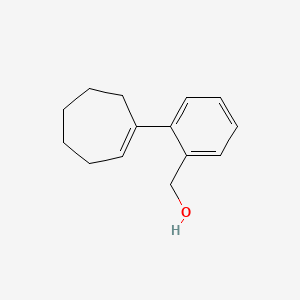
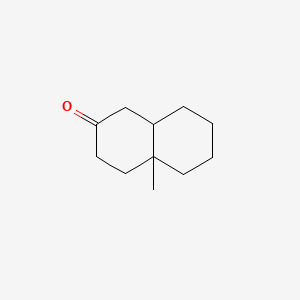
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951881.png)
![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)

![Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11951894.png)
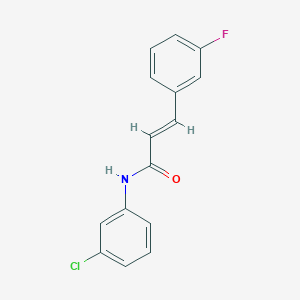
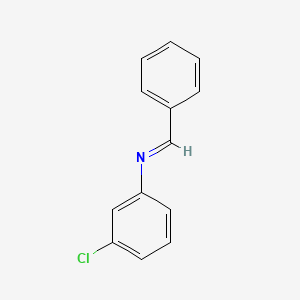
![2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate](/img/structure/B11951900.png)



